Octadecyl phenoxyacetate

Description

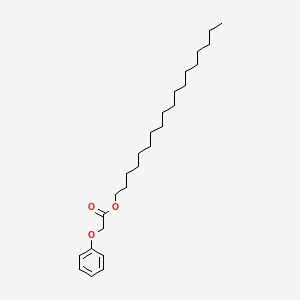

Octadecyl phenoxyacetate is an ester derivative combining an octadecyl (C18) alkyl chain with a phenoxyacetate group. The octadecyl chain confers significant hydrophobicity, influencing solubility, thermal stability, and applications in lubricants, surfactants, or polymer additives .

Properties

CAS No. |

112208-99-8 |

|---|---|

Molecular Formula |

C26H44O3 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

octadecyl 2-phenoxyacetate |

InChI |

InChI=1S/C26H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28-26(27)24-29-25-21-18-17-19-22-25/h17-19,21-22H,2-16,20,23-24H2,1H3 |

InChI Key |

QXNQGHVSCHRCHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecyl phenoxyacetate typically involves the esterification reaction between phenoxyacetic acid and octadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Octadecyl phenoxyacetate can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of phenoxyacetic acid and octadecanol.

Oxidation: The phenoxy group in this compound can be oxidized to form phenoxyacetic acid derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol and phenol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Phenoxyacetic acid and octadecanol.

Oxidation: Phenoxyacetic acid derivatives.

Reduction: Phenol and octadecanol.

Scientific Research Applications

Chemistry: Octadecyl phenoxyacetate is used as a surfactant and emulsifier in various chemical formulations. Its hydrophobic tail and hydrophilic head allow it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.

Biology: In biological research, this compound is used in the preparation of lipid bilayers and liposomes. These structures are essential for studying cell membrane dynamics and drug delivery systems.

Medicine: this compound is explored for its potential in drug delivery applications. Its ability to form stable liposomes makes it a candidate for encapsulating and delivering therapeutic agents to specific target sites in the body.

Industry: In the industrial sector, this compound is used in the formulation of lubricants, coatings, and adhesives. Its surface-active properties improve the performance and durability of these products.

Mechanism of Action

The mechanism of action of octadecyl phenoxyacetate is primarily based on its amphiphilic nature. The long hydrophobic octadecyl chain interacts with hydrophobic surfaces or molecules, while the phenoxyacetate group interacts with hydrophilic environments. This dual interaction allows this compound to stabilize emulsions, form micelles, and enhance the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Alkyl Halides: Octadecyl Chloride

Key Differences :

- Functional Group: Octadecyl chloride (C18H37Cl) features a terminal chlorine atom, whereas octadecyl phenoxyacetate contains an ester-linked phenoxy group.

- Thermal Behavior: Octadecyl chloride exhibits low friction in solid states but increased friction above its melting point (~20°C), similar to paraffins.

- Reactivity: Halogenated paraffins like octadecyl chloride are stable up to 300°C without forming metallic chloride films, whereas phenoxyacetates may undergo ester hydrolysis under acidic/basic conditions .

Esters: Octadecyl Acetate and Methyl Phenoxyacetate

Octadecyl Acetate (CAS 141-03-7) :

- Structure : A simple ester with an octadecyl chain and acetate group.

- Applications: Likely used in coatings or plasticizers, whereas phenoxyacetates may favor applications requiring aromatic interactions (e.g., HPLC stationary phases) .

Methyl Phenoxyacetate (CAS 218-176-4):

- Structure: Shorter methyl ester with a phenoxy group.

- Solubility: More polar than this compound, increasing water solubility but reducing compatibility with nonpolar matrices.

- Safety: Sodium phenoxyacetate (CAS 3598-16-1) is classified as a skin/eye irritant (H315/H319), suggesting phenoxyacetate esters may share similar handling requirements .

Surfactants: Sodium Octadecyl Sulfate

Functional Contrast :

- This compound, as a non-ionic ester, would exhibit weaker electrostatic interactions but better compatibility with organic solvents .

Polymer Additives: Octadecyl Isocyanate (CAS 112-96-9)

Data Table: Comparative Properties of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.